Lithium acetate
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Overview
Description
Lithium acetate is a chemical compound with the formula C₂H₃LiO₂. It is a salt formed from lithium and acetic acid. This compound is known for its crystalline appearance and is often used in various scientific and industrial applications. This compound is particularly valued for its role in molecular biology and organic synthesis.
Mechanism of Action
Target of Action
Lithium acetate, often abbreviated as LiOAc, is a salt of lithium and acetic acid . It primarily targets DNA, RNA, and proteins in the cell . It is also known to interact with glutamate receptors and Glycogen Synthase Kinase 3-beta (GSK3B) .
Mode of Action
This compound interacts with its targets through a chaotropic effect , which involves denaturing DNA, RNA, and proteins . It also modulates neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . Furthermore, this compound decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system . This system is responsible for maintaining signal efficiency by producing two postsynaptic second messenger system pathways: Inositol triphosphate (IP3) and Diaglycerol (DAG), both of which modulate neurotransmission and regulate gene transcription .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, and therapeutic drug monitoring to determine lithium blood concentrations remains the key component of clinical surveillance .
Result of Action
The result of this compound’s action is primarily observed in its use as a buffer for gel electrophoresis of DNA and RNA . It allows gels to run at higher speeds with lower electrical conductivity compared to gels made from TAE buffer . Additionally, this compound is used to permeabilize the cell wall of yeast for use in DNA transformation .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other ions in the solution. For example, the presence of sodium or magnesium ions can affect the intracellular concentration of lithium and modulate its biochemical phenotype
Biochemical Analysis
Biochemical Properties
Lithium acetate plays a significant role in biochemical reactions. It is used in the laboratory for DNA transformation, particularly in yeast . The lithium ions in this compound are believed to have a chaotropic effect, denaturing DNA, RNA, and proteins .
Cellular Effects
This compound influences cell function by permeabilizing the cell wall of yeast, making it more susceptible to DNA transformation . This allows foreign DNA to enter the yeast cells more easily .
Molecular Mechanism
The mechanism of action of this compound is believed to be related to its chaotropic effect. This effect disrupts the structure of biological macromolecules, such as DNA, RNA, and proteins, thereby facilitating the uptake of foreign DNA into yeast cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is used in short-term experiments, such as DNA transformation. The stability and degradation of this compound over time in these settings are not typically a concern .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Most research involving this compound focuses on its use in molecular biology laboratories, particularly for DNA transformation in yeast .
Metabolic Pathways
This compound does not directly participate in metabolic pathways. It plays a crucial role in facilitating the uptake of foreign DNA into yeast cells, which can lead to the expression of new genes and the production of new proteins .
Transport and Distribution
In the context of DNA transformation, this compound is believed to help permeabilize the yeast cell wall, allowing foreign DNA to enter the cell
Subcellular Localization
This compound does not have a specific subcellular localization. It is used to permeabilize the cell wall of yeast, facilitating the entry of foreign DNA into the cell . Once inside the cell, the foreign DNA can integrate into the yeast genome and be expressed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium acetate can be synthesized through the neutralization reaction between lithium hydroxide and acetic acid. The reaction is as follows:
LiOH+CH3COOH→CH3COOLi+H2O
This reaction is typically carried out in an aqueous solution, and the resulting this compound can be crystallized by evaporating the water.
Industrial Production Methods: In industrial settings, this compound is often produced using lithium hydroxide monohydrate and glacial acetic acid. The process involves neutralization, followed by concentration and drying to obtain high-purity this compound. This method is efficient and environmentally friendly, with a high yield and minimal waste .
Types of Reactions:
Oxidation and Reduction: this compound can participate in redox reactions, although it is more commonly involved in catalytic processes.
Substitution Reactions: It can act as a catalyst in various substitution reactions, particularly in organic synthesis.
Catalytic Reactions: this compound is used as a catalyst in aldol reactions between trimethylsilyl enolates and aldehydes, which proceed smoothly in solvents like dimethylformamide or pyridine.
Common Reagents and Conditions:
Solvents: Dimethylformamide, pyridine
Reagents: Trimethylsilyl enolates, aldehydes
Major Products:
Aldol Products: The aldol reaction catalyzed by this compound yields aldol products, which are valuable intermediates in organic synthesis.
Chemistry:
Buffer in Gel Electrophoresis: this compound is used as a buffer in gel electrophoresis of DNA and RNA due to its lower electrical conductivity, which allows for higher speeds during gel runs.
Catalyst in Organic Synthesis: It serves as a catalyst in various organic reactions, enhancing reaction efficiency and product yield.
Biology:
DNA Transformation in Yeast: this compound is used to permeabilize the yeast cell wall for DNA transformation, benefiting from its chaotropic properties that denature DNA, RNA, and proteins.
Medicine:
Pharmaceutical Applications: this compound is used in the synthesis of organolithium compounds, which have applications in medicine, particularly in the development of pharmaceuticals.
Industry:
Polymer Electrolytes: It is used in the preparation of plasticized polymer electrolytes for lithium-ion batteries.
Comparison with Similar Compounds
Lithium Boric Acid: Often preferred for analyzing smaller DNA fragments due to higher resolution in gel electrophoresis.
Sodium Acetate: Another acetate salt used in similar applications but differs in ionic properties and reactivity.
Potassium Acetate: Used in similar buffering applications but has different solubility and conductivity properties.
Uniqueness: Lithium acetate is unique due to its combination of lithium and acetate ions, which confer specific properties such as lower electrical conductivity and chaotropic effects. These properties make it particularly valuable in molecular biology and organic synthesis, distinguishing it from other acetate salts .
Properties
CAS No. |
546-89-4 |
---|---|
Molecular Formula |
C2H4LiO2 |
Molecular Weight |
67.0 g/mol |
IUPAC Name |
lithium;acetate |
InChI |
InChI=1S/C2H4O2.Li/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
QQGWBRJQPRTJDA-UHFFFAOYSA-N |
Isomeric SMILES |
[Li+].CC(=O)[O-] |
SMILES |
[Li+].CC(=O)[O-] |
Canonical SMILES |
[Li].CC(=O)O |
546-89-4 | |
physical_description |
Liquid |
Pictograms |
Irritant; Health Hazard |
Synonyms |
lithium acetate lithium acetate enolate anion |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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